4-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidin-2-amine
説明
特性
IUPAC Name |
4-chloro-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClF3N5/c16-12-9-13(22-14(20)21-12)24-6-4-23(5-7-24)11-3-1-2-10(8-11)15(17,18)19/h1-3,8-9H,4-7H2,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNTXWGGMPYKDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=CC(=NC(=N3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
4-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidin-2-amine (CAS Number: 2183593-91-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a chloro group and a piperazine moiety linked to a trifluoromethylphenyl group. Its molecular formula is with a molecular weight of 357.76 g/mol. The structural representation is as follows:
| Property | Value |
|---|---|
| IUPAC Name | 4-chloro-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrimidin-2-amine |
| CAS Number | 2183593-91-9 |
| PubChem CID | 31537646 |
| Molecular Weight | 357.76 g/mol |
Research indicates that the compound exhibits significant biological activity through various mechanisms, particularly in inhibiting specific kinase pathways associated with cancer proliferation. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and activity against target kinases.
In Vitro Studies
In vitro assays have demonstrated that this compound inhibits cell proliferation in several cancer cell lines. For example, studies show IC50 values in the low nanomolar range against BCR-ABL-expressing cell lines, indicating potent anti-cancer properties:
| Cell Line | IC50 (nM) |
|---|---|
| K562 (BCR-ABL+) | 67 |
| Ba/F3 (BCR-ABL+) | 47 |
These results suggest that the compound may be effective in targeting BCR-ABL-mediated pathways, commonly associated with chronic myeloid leukemia.
Case Studies
- Anti-Cancer Activity : A study published in Cancer Biology & Therapy evaluated the efficacy of this compound against various leukemic cell lines. Results indicated that it effectively induces apoptosis through the inhibition of the BCR-ABL kinase activity, leading to cell cycle arrest and increased rates of programmed cell death.
- Pharmacokinetics : Another investigation focused on the pharmacokinetic profile of the compound in animal models. It was found to have favorable absorption characteristics, with a significant area under the curve (AUC) indicating effective systemic exposure post-administration.
科学的研究の応用
Medicinal Chemistry Applications
-
Antipsychotic Activity :
- Research indicates that compounds similar to 4-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidin-2-amine may exhibit antipsychotic effects due to their interaction with dopamine receptors. The piperazine structure is known to enhance binding affinity to these receptors, making it a candidate for further development in treating schizophrenia and other psychiatric disorders .
- Antidepressant Properties :
- Cancer Research :
Case Study 1: Antipsychotic Efficacy
A study published in Journal of Medicinal Chemistry explored various derivatives of piperazine-based compounds, including the target compound. The findings indicated significant antipsychotic activity in animal models, correlating the structural modifications with enhanced receptor binding profiles.
Case Study 2: Anticancer Potential
In vitro studies conducted by researchers at a leading cancer research institute demonstrated that this compound effectively inhibited the growth of specific cancer cell lines by inducing apoptosis and cell cycle arrest.
類似化合物との比較
Research Implications
- Piperazine vs. Piperidine : Piperazine’s basicity may favor interactions with acidic residues in target proteins, while piperidine’s lower pKa could enhance blood-brain barrier penetration .
- Substituent Positioning : Meta-CF₃ in the target compound may optimize π-π stacking in hydrophobic pockets compared to para-CF₃ (KK3) or ortho-Cl () .
- Functional Groups : Urea () and sulfanyl () modifications highlight the balance between hydrogen bonding and lipophilicity in drug design.
Q & A
Q. What are the key synthetic routes for 4-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidin-2-amine?
The synthesis typically involves:
- Step 1: Preparation of the pyrimidine core via cyclization of chlorinated precursors. For example, 4,6-dichloropyrimidin-2-amine can serve as a starting material.
- Step 2: Nucleophilic substitution at the 6-position of the pyrimidine ring with a pre-synthesized 4-[3-(trifluoromethyl)phenyl]piperazine moiety. This step requires anhydrous conditions and catalysts like DIPEA (N,N-diisopropylethylamine) in solvents such as DMF or THF .
- Step 3: Purification via column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization from ethanol/water mixtures. Yield optimization is critical, with typical yields ranging from 60–75% .
Q. What spectroscopic and analytical methods are used to characterize this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR):
- H NMR confirms substituent integration (e.g., piperazine protons at δ 2.5–3.5 ppm, aromatic protons at δ 7.0–8.0 ppm).
- $^13C NMR identifies carbonyl (C2-amine, δ ~160 ppm) and trifluoromethyl (δ ~125 ppm, $J_{C-F}$ coupling) groups .
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 398.1).
- Elemental Analysis: Confirms purity (>95% C, H, N content) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with serotonin receptors?
Methodology:
- Molecular Docking: Use software like AutoDock Vina to model binding poses in 5-HT or 5-HT receptor active sites. The trifluoromethylphenyl-piperazine moiety is critical for hydrophobic interactions .
- MD Simulations: Perform 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds between the pyrimidine amine and Asp116 (5-HT) or Lys229 (5-HT) .
- Free Energy Calculations: MM-PBSA/GBSA methods quantify binding affinities. Compare results with experimental IC values from radioligand assays .
Q. How can contradictory cytotoxicity data across cancer cell lines be resolved?
Strategies include:
- Metabolic Stability Assays: Evaluate hepatic microsomal degradation (e.g., human CYP3A4/2D6) to identify metabolic liabilities affecting activity .
- Membrane Permeability: Use Caco-2 monolayers or PAMPA to measure passive diffusion. Low permeability (<5 × 10 cm/s) may explain variability in solid tumor models .
- Off-Target Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out unintended targets .
Q. What structural modifications enhance selectivity for dopamine D3_33 over D2_22 receptors?
Design principles derived from SAR studies:
- Piperazine Substituents: Bulkier groups (e.g., 3-(trifluoromethyl)phenyl) improve D selectivity by filling hydrophobic pockets.
- Pyrimidine Modifications: Electron-withdrawing groups (e.g., Cl at C4) reduce off-target binding to adrenergic receptors .
- Validation: Radioligand displacement assays (e.g., [H]spiperone for D, [H]PD-128907 for D) quantify Ki values .
Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
